7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride
Overview
Description
7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride is a useful research compound. Its molecular formula is C8H8BrClN2O and its molecular weight is 263.52 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride plays a significant role in various synthetic and chemical transformation processes. For instance, it has been utilized in the synthesis of chloro compounds from bromo derivatives in π-deficient series such as pyridine and quinoline, demonstrating its efficiency in converting bromo derivatives like 7-bromo-8-hydroxyquinoline into chloro counterparts (Mongin et al., 1996).
Role in Alkaloid Synthesis
This compound has been used in the total synthesis of natural alkaloids like variolin B and deoxyvariolin B. Its reaction with tosylmethyl isocyanide (TosMIC) has led to the creation of pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivatives, integral in alkaloid synthesis. This showcases its utility in forming complex organic structures, vital for pharmaceutical applications (Baeza et al., 2010).
Application in Nucleoside Synthesis
The compound has found use in the synthesis of nucleosides, contributing to the creation of derivatives related to pyrrolo[2,3-d]pyrimidine nucleoside antibiotics. Such synthetic processes are critical for advancing the field of nucleoside analogues, which are essential components in antiviral and anticancer therapies (Hinshaw et al., 1969).
Advanced Intermediates Creation
It serves as a key component in creating advanced intermediates for synthesis. For example, its derivatives have been synthesized and transformed through various chemical reactions, indicating its flexibility and adaptability in complex organic syntheses (Nechayev et al., 2013).
Properties
IUPAC Name |
7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O.ClH/c1-12-6-4-11-8(9)7-5(6)2-3-10-7;/h2-4,10H,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNECTKYLGIPGIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C2=C1C=CN2)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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